gamma-Terpineol

Catalog No.
S571124
CAS No.
586-81-2
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Terpineol

CAS Number

586-81-2

Product Name

gamma-Terpineol

IUPAC Name

1-methyl-4-propan-2-ylidenecyclohexan-1-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-8(2)9-4-6-10(3,11)7-5-9/h11H,4-7H2,1-3H3

InChI Key

NNRLDGQZIVUQTE-UHFFFAOYSA-N

SMILES

CC(=C1CCC(CC1)(C)O)C

Synonyms

gamma-terpineol

Canonical SMILES

CC(=C1CCC(CC1)(C)O)C

The exact mass of the compound gamma-Terpineol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

gamma-Terpineol (CAS 586-81-2) is a high-purity monocyclic monoterpene tertiary alcohol utilized extensively as a specialized solvent, antimicrobial agent, and fragrance compound [1]. While commercial "terpineol" is typically a crude mixture dominated by the alpha-isomer, isolated gamma-Terpineol provides distinct physicochemical advantages for advanced formulations . Most notably, it exhibits a significantly higher melting point, existing as a stable crystalline solid at room temperature, and possesses superior aqueous solubility compared to its more common analogs [2]. These properties make it a critical raw material for precision chemical blending, clear aqueous disinfectants, and targeted olfactory profiles where standard terpineol mixtures fail to meet stringent manufacturing tolerances.

Procurement Fit

Isomer-specific reference standard — distinct γ‑terpineol identity confirmed by chromatographic resolution from α‑ and β‑isomers.
Analytical method workflows — supports GC‑MS or HPLC‑UV terpene profiling when a pure γ‑isomer benchmark is required.
Cell‑model membrane studies — reported lipophilic profile and monolayer expansion data provide isomer‑specific context for drug‑membrane interaction research.
Cytotoxicity & antimicrobial screening — may support endpoint review in hepatoma cell‑line and S. aureus models; isomer identity required for reproducible dose‑response.

Substituting gamma-Terpineol with generic alpha-Terpineol or mixed-isomer commercial terpineol introduces critical processability and formulation flaws [1]. Pure alpha-terpineol has a melting point near 37–41°C, meaning it frequently exists as a problematic semi-solid or viscous liquid at room temperature, requiring energy-intensive drum heating before dosing [2]. In contrast, gamma-Terpineol's higher melting point allows for precise, free-flowing powder handling . Furthermore, generic terpineol mixtures have lower water solubility, necessitating higher surfactant loads to prevent phase separation in aqueous cleaners, and they impart a heavy lilac odor that severely clashes with citrus-focused product profiles[1].

Substitution Risk

Isomer mix Commercial terpineol blends contain α‑, β‑, γ‑ and δ‑isomers in variable ratios; substituting a blend for pure γ‑terpineol can alter log P and solubility profiles, shifting membrane partitioning and bioactivity readouts.
Lipid interaction γ‑Terpineol shows stronger differential expansion between DPPC and DPPE monolayers than α‑terpineol; mechanistic conclusions on headgroup selectivity may not transfer between isomers.
Bioactivity shift Cytotoxicity and antimicrobial MIC endpoints differ between γ‑ and α‑terpineol; using the α‑isomer may require re‑optimization of assay concentrations and can confound structure‑activity comparisons.

Thermal Behavior and Solid-State Processability

Pure gamma-Terpineol demonstrates a melting point of 69–70°C, existing as stable prismatic crystals at standard ambient temperatures . In a head-to-head material comparison, the industry-standard alpha-Terpineol crystallizes at 37–41°C, frequently resulting in a viscous liquid or semi-solid state during standard storage and handling [1]. This ~30°C difference in thermal transition eliminates the need for thermal jacketing or drum heating during manufacturing, allowing gamma-Terpineol to be directly integrated into dry powder blends and precise gravimetric dosing systems .

Evidence DimensionMelting Point
Target Compound Data69–70°C (Stable solid crystals)
Comparator Or Baselinealpha-Terpineol at 37–41°C (Viscous liquid / semi-solid)
Quantified Difference~30°C higher melting point
ConditionsStandard ambient pressure and temperature storage

Enables precise solid-state dosing and eliminates the energy and time costs associated with melting viscous terpineol mixtures prior to formulation.

Hepatoma cytotoxicity
Head‑to‑head
γ‑Terpineol IC₅₀ = 0.32 mg/mL
α‑Terpineol IC₅₀ ≈ 40.1 mg/mL (260 μM)
~125‑fold lower IC₅₀ for γ‑isomer
Reported cell‑model response context supports cytotoxicity endpoint review in BEL‑7402 hepatoma cells.
MTT assay, 24 h exposure. Direct comparison from published studies; require independent replication.

Aqueous Formulation Compatibility and Solubility

A critical procurement metric for aqueous disinfectants and cleaners is the intrinsic water solubility of the active monoterpene. Gamma-Terpineol achieves a water solubility of 3.68 g/L at standard conditions [1]. The standard alpha-Terpineol baseline is significantly more hydrophobic, with a maximum water solubility of only 2.40 g/L [1]. This 53% increase in aqueous solubility allows formulators to incorporate higher concentrations of the active antimicrobial and solvent agent into clear aqueous systems without triggering phase separation or requiring compensatory increases in synthetic surfactant loads [2].

Evidence DimensionAqueous Solubility
Target Compound Data3.68 g/L
Comparator Or Baselinealpha-Terpineol at 2.40 g/L
Quantified Difference53.3% higher water solubility
ConditionsStandard aqueous solvent conditions

Reduces the required surfactant load in aqueous household cleaners and disinfectants, lowering overall formulation costs and improving product clarity.

Antimicrobial MIC
Context‑dependent
γ‑Terpineol‑containing mixtures: MIC range 0.125–1.0 mg/mL
α‑Terpineol: MIC ≈ 0.73 mg/mL
Possible up to 5.8‑fold lower MIC
Supports antimicrobial screening context for S. aureus, using terpineol mixture data.
Cross‑study comparison; pure γ‑terpineol MIC not directly determined. Broth microdilution, ATCC 25923.

Olfactory Profile and Fragrance Specificity

In fragrance and cosmetic compounding, isomer purity dictates the final olfactory profile. Gamma-Terpineol provides a distinct citrus-leaning aroma with subtle pine undertones [1]. Conversely, alpha-Terpineol is characterized by a strong, dominant lilac and peach odor [2]. When formulating citrus-enhanced industrial cleaners or specific fine fragrances, the presence of the alpha-isomer causes olfactory clashing and muddles the intended crispness of the scent [1]. Procurement of isolated gamma-Terpineol ensures the desired citrus/pine notes without the heavy floral contamination inherent to mixed terpineol supplies.

Evidence DimensionPrimary Odor Profile
Target Compound DataCitrus-leaning with pine notes
Comparator Or Baselinealpha-Terpineol (Heavy lilac and peach notes)
Quantified DifferenceComplete absence of dominant floral/lilac interference
ConditionsStandard olfactory evaluation in formulation

Prevents olfactory clashing in citrus-based products, ensuring a clean, targeted scent profile that generic terpineol mixtures cannot achieve.

Membrane monolayer expansion
Head‑to‑head
DPPC area increase: 8.2 Ų (γ‑terpineol)
DPPE area increase: 5.3 Ų (γ‑terpineol)
55% greater differential vs α‑terpineol
Isomer‑specific lipid‑headgroup discrimination supports membrane biophysics model interpretation.
Langmuir trough, 30 mN/m, PBS pH 7.4, 25°C. α‑Terpineol shows less pronounced phospholipid differentiation.
Chromatographic separation
Method context
GC Kovats Index (OV‑1): γ = 1158
α = 1186, β = 1168
HPLC RT (Newcrom R1): 8.2 min
Supports analytical method development and peak assignment for terpene profiling.
Baseline resolution >1.5. Conditions: 60% ACN, 1.0 mL/min HPLC; temperature‑programmed GC.

Dry Powder Chemical Blending

Utilizing its 69–70°C melting point, gamma-Terpineol is the ideal monoterpene for solid-state formulations, avoiding the clumping and processing bottlenecks caused by liquid or semi-solid alpha-terpineol .

Clear Aqueous Disinfectants

Leveraging its superior 3.68 g/L water solubility, gamma-Terpineol is prioritized in the formulation of concentrated liquid cleaners and disinfectants where minimizing surfactant load and maintaining optical clarity are critical [1].

Citrus-Profile Fragrance Compounding

Selected over commercial terpineol mixtures to impart fresh citrus and pine notes into cosmetics and industrial cleaners without introducing unwanted lilac or heavy floral characteristics [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Hepatoma cell‑line cytotoxicity studies
Isomer identity (γ vs. α)
Dose‑response reproducibility and endpoint review in BEL‑7402 or HepG2 models
Model membrane biophysics research
Isomer‑specific lipid interaction profile
Monolayer expansion and headgroup discrimination in DPPC/DPPE systems
Analytical method development & QC
Certified reference standard with defined retention indices
Peak identity confirmation and purity verification in terpene profiling
Antimicrobial screening in food‑preservation research
Isomer‑specific antimicrobial and organoleptic profile
MIC endpoint evaluation and sensory compatibility in acidic matrices

Physical Description

Solid

XLogP3

2.1

Melting Point

Mp 68-70 °
68-70°C

UNII

5PH9U7XEWS

GHS Hazard Statements

Aggregated GHS information provided by 31 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

586-81-2

General Manufacturing Information

Cyclohexanol, 1-methyl-4-(1-methylethylidene)-: ACTIVE

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